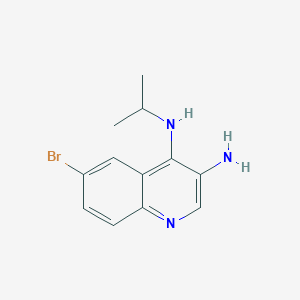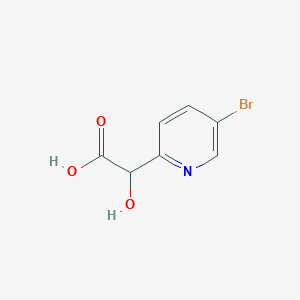
8-Cyclopropylisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Cyclopropylisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family. Isoquinolines are characterized by a benzene ring fused to a pyridine ring. The cyclopropyl group attached to the eighth position of the isoquinoline ring imparts unique chemical properties to this compound. Isoquinolines are known for their stability and diverse reactivity, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyclopropylisoquinoline can be achieved through several methods. One common approach involves the Pomeranz–Fritsch reaction, which provides an efficient route for the preparation of isoquinoline derivatives . This reaction typically involves the condensation of benzaldehyde with an amine, followed by cyclization and oxidation steps.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are increasingly being adopted to minimize environmental impact .
化学反応の分析
Types of Reactions: 8-Cyclopropylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens or halogenating agents.
Major Products Formed:
Oxidation: N-oxides
Reduction: Dihydro derivatives
Substitution: Nitro and halogenated isoquinolines
科学的研究の応用
8-Cyclopropylisoquinoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 8-Cyclopropylisoquinoline involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to inhibit enzymes and interfere with cellular processes, leading to their biological effects . The cyclopropyl group may enhance the compound’s binding affinity and selectivity for certain targets, contributing to its unique properties.
類似化合物との比較
Quinoline: A structural isomer of isoquinoline, quinoline has a nitrogen atom at the second position of the ring system.
8-Hydroxyquinoline: Known for its chelating properties and biological activities.
Papaverine: An isoquinoline alkaloid with vasodilatory effects.
Uniqueness of 8-Cyclopropylisoquinoline: The presence of the cyclopropyl group at the eighth position distinguishes this compound from other isoquinoline derivatives. This structural feature imparts unique chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H11N |
|---|---|
分子量 |
169.22 g/mol |
IUPAC名 |
8-cyclopropylisoquinoline |
InChI |
InChI=1S/C12H11N/c1-2-9-6-7-13-8-12(9)11(3-1)10-4-5-10/h1-3,6-8,10H,4-5H2 |
InChIキー |
JFTFLOOYFATVBK-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=CC=CC3=C2C=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)


![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)



![8-ethyl-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13702576.png)
![4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13702593.png)

sulfane](/img/structure/B13702601.png)
![[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13702602.png)
